
2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine is a compound that features a morpholine ring substituted with a tert-butyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring or the morpholine ring.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity. The morpholine ring can also contribute to the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives and morpholine-containing molecules. Examples include:
- 2-(4-Methyl-1H-imidazol-2-yl)morpholine
- 2-(4-Ethyl-1H-imidazol-2-yl)morpholine
- 2-(4-Isopropyl-1H-imidazol-2-yl)morpholine
Uniqueness
2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine is unique due to the presence of the tert-butyl group, which provides distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-(5-tert-butyl-1H-imidazol-2-yl)morpholine |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9-7-13-10(14-9)8-6-12-4-5-15-8/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
WLEBCFQPZBASSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(N1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11796816.png)
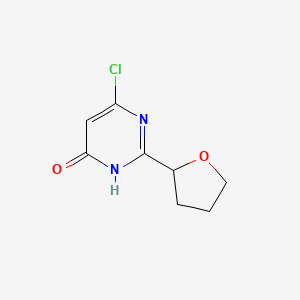

![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
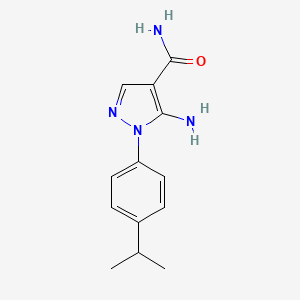
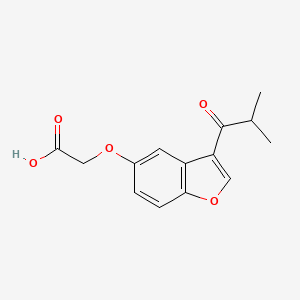
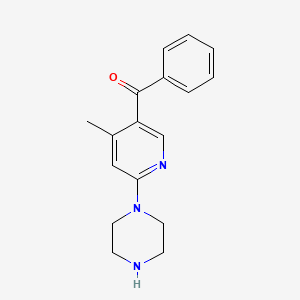
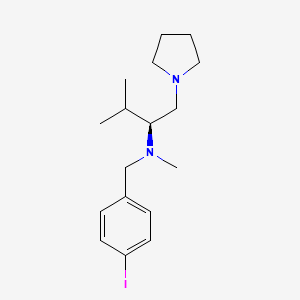
![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
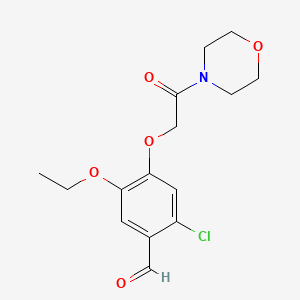


![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
